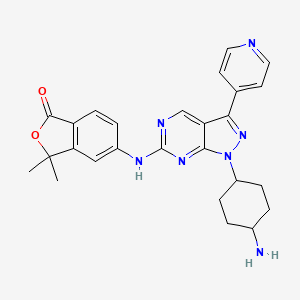
Hpk1-IN-39
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 39 is a compound that targets hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is known to negatively regulate immune cells, including T cells, B cells, and dendritic cells. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 39 enhances immune responses, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
The synthesis of hematopoietic progenitor kinase 1 inhibitor 39 involves several steps, including the use of structure-based virtual screening and kinase inhibition assays to identify potent inhibitors. The synthetic route typically involves the preparation of isoindolone compounds, which are then modified to enhance their inhibitory activity against hematopoietic progenitor kinase 1 . Industrial production methods for hematopoietic progenitor kinase 1 inhibitor 39 are still under development, but they generally involve optimizing the synthetic route to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Hematopoietic progenitor kinase 1 inhibitor 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Hematopoietic progenitor kinase 1 inhibitor 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various signaling pathways. In biology, it is used to investigate the effects of hematopoietic progenitor kinase 1 inhibition on immune cell function. In medicine, hematopoietic progenitor kinase 1 inhibitor 39 is being explored as a potential therapeutic agent for cancer immunotherapy, as it enhances the activation of T cells, B cells, and dendritic cells . In industry, hematopoietic progenitor kinase 1 inhibitor 39 is being developed as a drug candidate for the treatment of various cancers .
Wirkmechanismus
The mechanism of action of hematopoietic progenitor kinase 1 inhibitor 39 involves the inhibition of hematopoietic progenitor kinase 1 activity. Hematopoietic progenitor kinase 1 is a negative regulator of immune cell activation, and its inhibition leads to enhanced activation of T cells, B cells, and dendritic cells. This enhanced activation results in improved anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 39 a promising candidate for cancer immunotherapy .
Vergleich Mit ähnlichen Verbindungen
Hematopoietic progenitor kinase 1 inhibitor 39 is unique in its potent and selective inhibition of hematopoietic progenitor kinase 1. Similar compounds include other hematopoietic progenitor kinase 1 inhibitors, such as ISM9182A and NDI-101150, which also target hematopoietic progenitor kinase 1 but may have different pharmacokinetic properties and inhibitory activities . Hematopoietic progenitor kinase 1 inhibitor 39 stands out due to its high potency and selectivity, making it a valuable tool for studying hematopoietic progenitor kinase 1 signaling and a promising candidate for cancer immunotherapy .
Eigenschaften
Molekularformel |
C26H27N7O2 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
5-[[1-(4-aminocyclohexyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,3-dimethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C26H27N7O2/c1-26(2)21-13-17(5-8-19(21)24(34)35-26)30-25-29-14-20-22(15-9-11-28-12-10-15)32-33(23(20)31-25)18-6-3-16(27)4-7-18/h5,8-14,16,18H,3-4,6-7,27H2,1-2H3,(H,29,30,31) |
InChI-Schlüssel |
JQAMDXASOXXSKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)NC3=NC=C4C(=NN(C4=N3)C5CCC(CC5)N)C6=CC=NC=C6)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


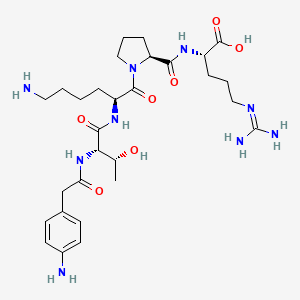
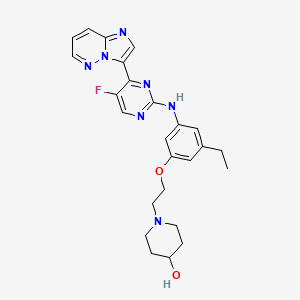
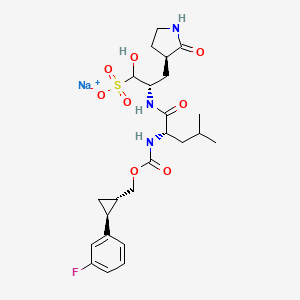
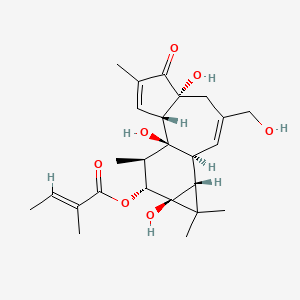
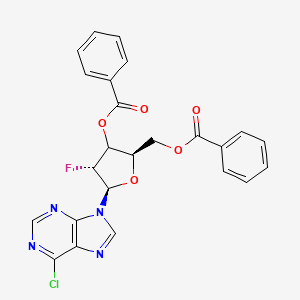
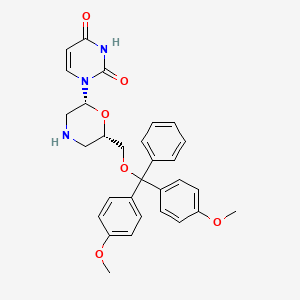
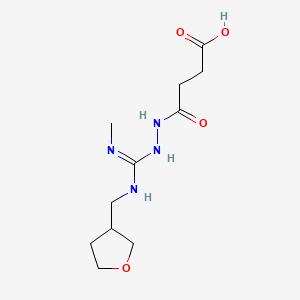
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
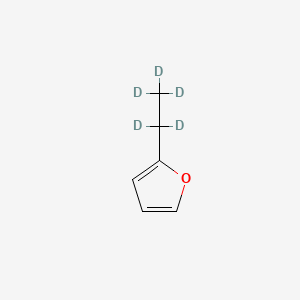
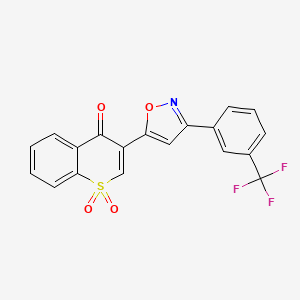
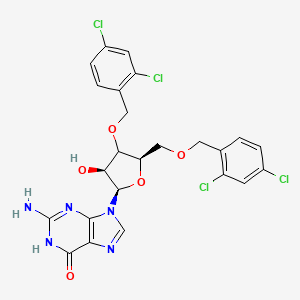
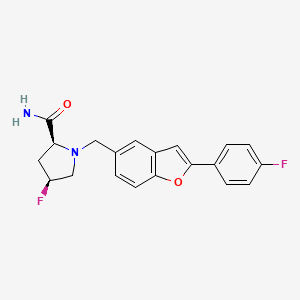
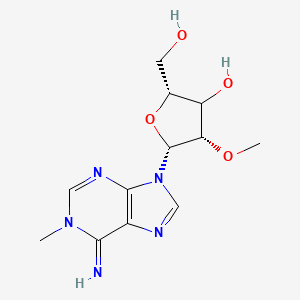
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
